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Abstract
Desmethylazelastine is the principal active metabolite of the second-generation antihistamine,

azelastine. This technical guide provides an in-depth overview of the discovery, synthesis, and

pharmacological properties of Desmethylazelastine. Key quantitative data are presented in

structured tables for comparative analysis. Detailed experimental methodologies for pivotal

studies are outlined, and logical and biological pathways are illustrated using diagrams to

support researchers and professionals in the field of drug development.

Discovery and Pharmacological Profile
Desmethylazelastine was identified as the primary active metabolite of azelastine through

oxidative metabolism.[1][2] The transformation from azelastine to desmethylazelastine is

primarily mediated by the cytochrome P450 (CYP) enzyme system, specifically isoforms

CYP3A4, CYP2D6, and to a lesser extent, CYP1A2.[3]

Pharmacologically, Desmethylazelastine is a potent histamine H1-receptor antagonist,

contributing significantly to the therapeutic effects of its parent compound, azelastine.[4]

Beyond its antihistaminic activity, Desmethylazelastine also exhibits anti-inflammatory

properties, including the inhibition of leukotriene and cytokine release.[4]
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The following tables summarize key quantitative data for Desmethylazelastine, providing a

comparative perspective with its parent compound, azelastine, where available.

Table 1: Comparative Pharmacokinetic Parameters

Parameter
Desmethylazelastin
e

Azelastine Reference(s)

Elimination Half-life

(t½)
54 hours 22 hours

Plasma Protein

Binding
~97% ~88%

Table 2: Pharmacokinetic Parameters in Guinea Pigs (single oral administration of 1.0 mg/kg

azelastine hydrochloride)

Tissue Cmax (ng/mL) Tmax (h)
AUC 0-24
(ng•h/mL)

t½ (h)

Blood 17.6 3.0-6.0 180 4.24

Lung 2863 4.0-6.0 28502 3.90

Data from

MedChemExpres

s, citing Chand

N, et al. 1993.

Table 3: Inhibition of Human Cytochrome P450 Isoforms by Desmethylazelastine
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CYP Isoform
Inhibition Constant (Ki)
(µM)

Type of Inhibition

CYP2B6 32.6 ± 4.8 Uncompetitive

CYP2C9 15.0 ± 3.1 Competitive

CYP2C19 7.3 ± 1.6 Competitive

CYP2D6 1.5 ± 0.2 Competitive

CYP3A4 13.2 ± 2.3 Competitive

Data from Nakajima M, et al.

1999.

Table 4: Electromechanical Response in Human Airway Smooth Muscle

Compound

Concentration for
Significant Suppression of
Acetylcholine-induced
Depolarization and
Contraction

Reference(s)

Desmethylazelastine 10⁻⁶ M

Azelastine 10⁻⁴ M

Synthesis of Desmethylazelastine
The synthesis of Desmethylazelastine can be approached as a targeted synthesis or as part

of impurity profiling during the manufacturing of azelastine hydrochloride. A potential multi-step

synthetic pathway is outlined below.

Synthetic Workflow
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Synthetic Pathway of Desmethylazelastine

Phthalic Anhydride

4-[(4-chlorophenyl)methyl]-1(2H)-phthalazinone

1. Hydrazine
2. Cyclization

4-Chlorophenylacetic Acid

Condensation

tert-butyl 4-[4-[(4-chlorophenyl)methyl]-1-oxo-2(1H)-phthalazinyl]hexahydro-1H-azepine-1-carboxylate

Reductive Amination

tert-butyl 4-oxoazepane-1-carboxylate

Coupling

Desmethylazelastine

Deprotection (e.g., TFA)

Click to download full resolution via product page

Caption: A potential synthetic pathway for Desmethylazelastine.

Biological Pathways and Mechanism of Action
Metabolic Pathway
Desmethylazelastine is formed from its parent compound, azelastine, through N-

demethylation, a key metabolic process.
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Metabolic Pathway of Azelastine

Azelastine

Desmethylazelastine
(Active Metabolite)

N-demethylation

CYP3A4, CYP2D6, CYP1A2

Metabolized by

Click to download full resolution via product page

Caption: Metabolic conversion of Azelastine to Desmethylazelastine.

Histamine H1 Receptor Signaling Pathway
As a histamine H1-receptor antagonist, Desmethylazelastine blocks the downstream signaling

cascade initiated by histamine binding.
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Histamine H1 Receptor Signaling

Histamine

H1 Receptor
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Gq/11
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Desmethylazelastine
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Activates

PIP2

Hydrolyzes

IP3 DAG

↑ Intracellular Ca²⁺

Releases from ER

Protein Kinase C (PKC)

Activates

Cellular Response
(e.g., smooth muscle contraction)
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Caption: Desmethylazelastine's antagonism of the H1 receptor signaling pathway.
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Detailed Experimental Protocols
Inhibition of Acetylcholine-Induced Contraction in
Human Airway Smooth Muscle
This protocol is based on the methodology implied in the study by Richards et al. (1990).

Objective: To determine the effect of Desmethylazelastine on the electromechanical

response of human airway smooth muscle to cholinergic stimulation.

Tissue Preparation: Human tracheal smooth muscle is dissected and prepared for in vitro

studies.

Experimental Setup:

The muscle tissue is mounted in an organ bath containing a physiological salt solution,

maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

An intracellular microelectrode is used to measure the membrane potential of the smooth

muscle cells.

A microforce transducer is connected to the tissue to simultaneously measure isometric

force (contraction).

Procedure:

A baseline membrane potential and isometric force are established.

Acetylcholine is added to the organ bath to induce depolarization and contraction.

Desmethylazelastine is introduced at various concentrations (e.g., 10⁻⁶ M) to assess its

inhibitory effect on the acetylcholine-induced response.

Data Analysis: Changes in membrane potential and isometric force in the presence and

absence of Desmethylazelastine are recorded and compared to determine the inhibitory

potency.
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Determination of Cytochrome P450 Inhibition Constants
(Ki)
This protocol is a generalized representation based on the study by Nakajima et al. (1999).

Objective: To determine the inhibitory effect (Ki) and mechanism of inhibition of

Desmethylazelastine on specific human CYP450 isoforms.

Enzyme Source: Microsomes from human B-lymphoblast cells expressing specific CYP

isoforms (e.g., CYP2D6, CYP3A4) are used.

Substrates and Reactions: Specific probe substrates for each CYP isoform are used, for

example:

CYP2D6: Bufuralol 1'-hydroxylation

CYP3A4: Testosterone 6β-hydroxylation

Procedure:

Incubations are prepared containing the CYP-expressing microsomes, a NADPH-

generating system, a specific probe substrate at various concentrations, and

Desmethylazelastine at several concentrations.

The reactions are initiated by the addition of the NADPH-generating system and incubated

at 37°C for a specified time.

The reactions are terminated, and the formation of the metabolite of the probe substrate is

quantified using a suitable analytical method, such as High-Performance Liquid

Chromatography (HPLC).

Data Analysis: The reaction velocities are plotted against substrate concentrations in the

presence of different inhibitor (Desmethylazelastine) concentrations. The type of inhibition

(e.g., competitive, noncompetitive, uncompetitive) and the inhibition constant (Ki) are

determined by analyzing the data using graphical methods (e.g., Dixon or Lineweaver-Burk

plots) and non-linear regression analysis.
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Conclusion
Desmethylazelastine is a pharmacologically significant active metabolite of azelastine,

exhibiting potent H1-receptor antagonism and a favorable pharmacokinetic profile.

Understanding its synthesis, metabolic pathway, and mechanism of action is crucial for the

development of new anti-allergic and anti-inflammatory therapies. The data and protocols

presented in this guide offer a comprehensive resource for researchers and professionals in

the pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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